molecular formula C8H7NO4 B1288804 1-(3-Hydroxy-4-nitrophenyl)ethanone CAS No. 89942-63-2

1-(3-Hydroxy-4-nitrophenyl)ethanone

Cat. No.: B1288804
CAS No.: 89942-63-2
M. Wt: 181.15 g/mol
InChI Key: LHGMRIVCXMLBNA-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is also known by other names such as 4’-Hydroxy-3’-Nitro acetophenone and 4-Hydroxy-3-nitroacetophenone . This compound is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxy-4-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 4-hydroxy-3-nitroacetophenone in chloroform or acetic acid . Another method includes the reaction of trifluoroacetic anhydride on 4-methylthioresorcinol with aluminum chloride in ethylene dichloride at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives depending on the substituent used.

Scientific Research Applications

1-(3-Hydroxy-4-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-4-nitrophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethanone group differentiates it from other similar compounds, providing unique properties for various chemical reactions and applications.

Properties

IUPAC Name

1-(3-hydroxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMRIVCXMLBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617310
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-63-2
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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